molecular formula C8H11ClF2O2S B2663289 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride CAS No. 2253640-29-6

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride

Cat. No.: B2663289
CAS No.: 2253640-29-6
M. Wt: 244.68
InChI Key: VJXULTCBSMLREG-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride is a specialized spirocyclic sulfonyl chloride reagent designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a unique [2.5]octane scaffold, a structure characterized by its rigidity which provides a stiff, three-dimensional framework for the spatial disposition of functional groups . This rigidity is highly valuable for constructing conformationally constrained molecules, which can lead to improved selectivity and enhanced metabolic stability in bioactive compounds . The core application of this reagent is as a versatile synthetic intermediate. The presence of the highly reactive sulfonyl chloride group (-SO2Cl) makes it an excellent electrophile for introducing the sulfonyl moiety into target molecules. It is commonly used in nucleophilic substitution reactions and as a substrate for the synthesis of sulfonamides, a privileged pharmacophore found in numerous therapeutic agents. The geminal difluoro (CF2) group at the spiro carbon is a key structural feature, often used in bioisosteric replacement to modulate a compound's electronegativity, lipophilicity, and metabolic profile, a strategy frequently employed to optimize the pharmacokinetic properties of drug candidates. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions, considering sulfonyl chlorides are typically reactive and may be moisture-sensitive and corrosive.

Properties

IUPAC Name

2,2-difluorospiro[2.5]octane-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)6-1-3-7(4-2-6)5-8(7,10)11/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXULTCBSMLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1S(=O)(=O)Cl)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-29-6
Record name 1,1-difluorospiro[2.5]octane-6-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent and a sulfonyl chloride source. One common method includes the use of a spirocyclic ketone, which undergoes fluorination followed by sulfonylation. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts for Coupling Reactions: Palladium catalysts

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Carbon-Carbon Coupled Products: Formed by coupling reactions

Scientific Research Applications

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis:

    Material Science: It is employed in the development of advanced materials with unique properties, such as fluorinated polymers and spirocyclic compounds.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

6-Oxaspiro[2.5]octane-1-sulfonyl Chloride

  • Molecular Formula : C₇H₁₁ClO₃S
  • Key Differences: Replaces the 2,2-difluoro group with an oxygen atom in the spiro ring. Lower molecular weight (222.67 g/mol vs. ~234.64 g/mol for the target compound). Reduced electron-withdrawing effects, leading to slower reactivity in nucleophilic substitutions .

2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl Chloride

  • Molecular Formula : C₁₄H₁₉ClO₃S
  • Key Differences: Chromane-based aromatic system instead of a spirocyclic aliphatic core. Higher molecular weight (302.82 g/mol) due to the extended aromatic structure. The planar chromane ring may reduce steric hindrance, enhancing reactivity in certain electrophilic reactions. Limited applications in rigid scaffold-driven syntheses compared to spiro compounds .

6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane

  • Molecular Formula : C₁₃H₁₅ClN₂O₃S
  • Key Differences: Incorporates nitrogen and oxygen in the spiro ring, along with a 4-chlorophenyl sulfonyl group. Bulkier aryl substituents may hinder accessibility to the sulfonyl group in sterically demanding reactions .

6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid

  • Molecular Formula : C₈H₁₀F₂O₂
  • Key Differences :
    • Smaller spiro[3.3]heptane ring system with a carboxylic acid group.
    • Carboxylic acid functionality enables divergent reactivity (e.g., amide coupling) compared to sulfonyl chloride’s electrophilic substitution.
    • Fluorine placement and ring size differences alter conformational flexibility and steric effects .

1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride

  • Molecular Formula : C₇H₁₂ClF₂N
  • Key Differences: Contains a basic amine group instead of sulfonyl chloride. Protonated amine enhances water solubility but limits utility in non-polar reaction environments. Structural similarity in the spiro[2.5]octane core highlights the impact of functional group choice on application scope .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features
2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride C₈H₁₂ClF₂O₂S ~234.64 Sulfonyl chloride Spiro[2.5]octane, 2,2-difluoro substitution
6-Oxaspiro[2.5]octane-1-sulfonyl chloride C₇H₁₁ClO₃S 222.67 Sulfonyl chloride Oxygen in spiro ring
2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride C₁₄H₁₉ClO₃S 302.82 Sulfonyl chloride Aromatic chromane system
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane C₁₃H₁₅ClN₂O₃S 322.79 Sulfonyl, aza-oxa spiro Nitrogen/oxygen heteroatoms, aryl substituent
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ 188.16 Carboxylic acid Smaller spiro[3.3]heptane core
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride C₇H₁₂ClF₂N 197.65 Amine hydrochloride Basic nitrogen in spiro system

Biological Activity

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its spirocyclic structure, which contributes to its biological properties. The presence of difluoromethyl and sulfonyl chloride groups enhances its reactivity and interaction with biological macromolecules.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity which can influence various signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown:

  • In vitro Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in cell culture studies.
  • Therapeutic Potential : Promising results in models of inflammatory diseases suggest potential applications in treating conditions like arthritis.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study tested the compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.
    • Results indicated a concentration-dependent effect on bacterial growth inhibition.
  • Inflammation Model :
    • In a murine model of induced inflammation, administration of the compound resulted in a significant decrease in paw swelling compared to control groups.
    • Histological analysis showed reduced infiltration of inflammatory cells.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryMurine modelReduced paw swelling
Cytokine modulationHuman cell linesDecreased IL-6 and TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,2-difluorospiro[2.5]octane-6-sulfonyl chloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with spirocyclic precursors followed by fluorination and sulfonylation. Intermediates are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity and purity. For example, fluorination steps may employ agents like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions .

Q. What analytical techniques are critical for verifying the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation of the spirocyclic framework, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., S=O stretches at ~1350–1200 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) is used to monitor reaction progress and detect impurities .

Q. How does the spirocyclic framework influence the compound’s physical properties?

  • Methodological Answer : The spirocyclic structure imposes conformational rigidity, reducing rotational freedom and enhancing thermal stability. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) reveal melting points and decomposition temperatures, which are critical for storage and handling protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during sulfonylation?

  • Methodological Answer : Kinetic studies using HPLC or in situ FT-IR can identify optimal temperatures and solvent systems (e.g., dichloromethane or THF). For instance, slow addition of sulfonating agents (e.g., ClSO₃H) at −20°C reduces hydrolysis of the sulfonyl chloride group. Computational modeling (DFT) predicts reactive intermediates to guide experimental design .

Q. What strategies address contradictions in reported reactivity data for fluorinated spirocyclic sulfonyl chlorides?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from solvent polarity or trace moisture. Systematic benchmarking using standardized conditions (e.g., anhydrous DMF, controlled humidity) and Arrhenius analysis resolves such conflicts. Comparative studies with non-fluorinated analogs isolate electronic effects of fluorine .

Q. How do electronic effects of fluorine substituents influence the sulfonyl chloride group’s electrophilicity?

  • Methodological Answer : Fluorine’s electronegativity withdraws electron density via inductive effects, increasing the sulfonyl chloride’s electrophilicity. Hammett substituent constants (σ) quantify this effect, while NMR titration experiments with nucleophiles (e.g., amines) measure reaction rates. Computational electrostatic potential maps (ESP) further validate these interactions .

Q. What are the challenges in establishing structure-activity relationships (SAR) for biological targets?

  • Methodological Answer : SAR studies require synthesizing analogs with varied substituents (e.g., replacing fluorine with chlorine) and evaluating binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Molecular docking simulations (e.g., AutoDock) correlate steric/electronic features with activity, though spirocyclic rigidity may limit conformational sampling .

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